![molecular formula C16H12Br2N2O2S B2679050 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine CAS No. 861210-88-0](/img/structure/B2679050.png)
6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine is a chemical compound with the molecular formula C16H12Br2N2O2S . It has an average mass of 456.152 Da and a mono-isotopic mass of 453.898621 Da .
Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine is determined by its molecular formula, C16H12Br2N2O2S . The molecule contains elements such as carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur. The exact spatial arrangement of these atoms can be determined using techniques like X-ray crystallography, but such information isn’t available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, etc. Unfortunately, specific physical and chemical properties for 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine were not found in the sources I found .Applications De Recherche Scientifique
Inhibition of Guanylate Cyclase Activation
- Application : Methylene blue and related compounds like 6-anilino,5,8-quinolinedione (LY83583) have been found to inhibit the activation of guanylate cyclase. This is significant in studying vascular responses and understanding vasodilation mechanisms.
- Mechanism : The inhibition occurs due to the generation of oxygen radicals, particularly hydroxyl radicals, by these compounds, affecting vascular smooth muscle relaxation.
- Reference : (Kontos & Wei, 1993).
Oxidation Studies
- Application : Research on the oxidation of quinoline derivatives, including 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine, provides valuable insights for analytical applications.
- Mechanism : These studies typically focus on the effects of substitution at certain positions of the quinoline molecule and can involve complex reactions with various chemicals.
- Reference : (Assamoi, Hamon, & Likforman, 1988).
Antileishmanial Activity
- Application : Derivatives of 8-quinolinamine, which share structural similarities with 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine, are explored for their antileishmanial activity.
- Mechanism : Structural requirements, particularly of the terminal piperazine moiety, are critical in determining the efficacy against Leishmania infections.
- Reference : (Johnson & Werbel, 1983).
Metabolic Activation Studies
- Application : Studies on the metabolic activation of N-hydroxy metabolites of arylamines and heterocyclic amines, which include compounds structurally related to 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine, help understand their role in carcinogenicity.
- Mechanism : These compounds are activated by human liver sulfotransferases, suggesting a role in susceptibility to environmental and dietary carcinogens.
- Reference : (Chou, Lang, & Kadlubar, 1995).
Propriétés
IUPAC Name |
6,8-dibromo-3-(2-methylphenyl)sulfonylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N2O2S/c1-9-4-2-3-5-13(9)23(21,22)14-7-10-6-11(17)8-12(18)15(10)20-16(14)19/h2-8H,1H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUXVTVPVRQEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3N=C2N)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2678967.png)
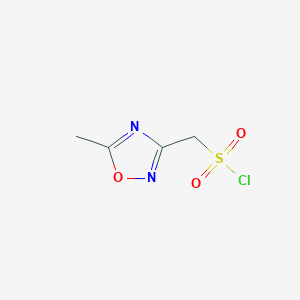
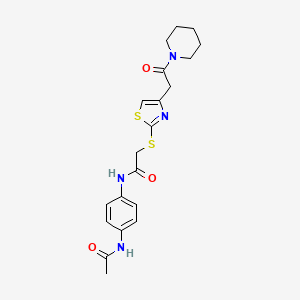
![8-(sec-butyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678971.png)
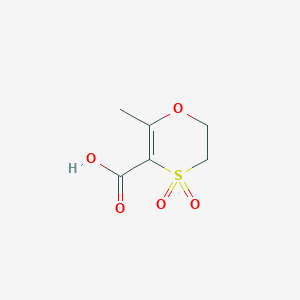
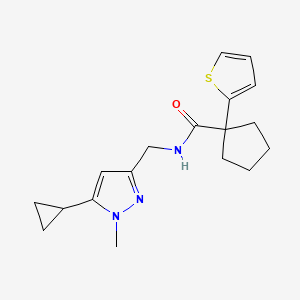
![5-Formyl-6-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2678975.png)
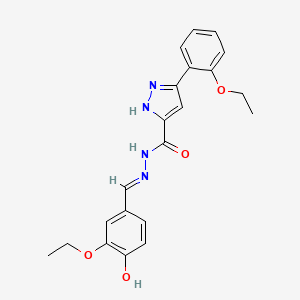
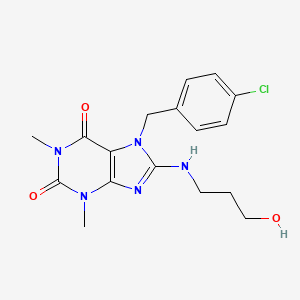
![Lithium;2-[(1S)-1-(dimethylamino)ethyl]benzenethiolate](/img/structure/B2678980.png)

![4-[3-(4-Cyclobutylidenepiperidin-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B2678986.png)

![1-isopentyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2678989.png)